molecular formula C24H22N2O6S3 B4808446 BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

Cat. No.: B4808446
M. Wt: 530.6 g/mol
InChI Key: QMKMWMDDRCJBQT-UHFFFAOYSA-N
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Description

BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that features a thiazole ring, a sulfur-containing heterocycle, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with a sulfur-containing reagent such as thiourea or a thioamide to introduce the sulfanyl group, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Aminothiazole
  • 4-Methylthiazole
  • Thiamine (Vitamin B1)

Uniqueness

BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the presence of the dimethoxyphenyl group, which enhances its biological activity and electronic properties compared to other thiazole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-bis[[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S3/c1-29-19-7-5-14(9-21(19)31-3)17(27)12-33-23-16(11-25)24(35-26-23)34-13-18(28)15-6-8-20(30-2)22(10-15)32-4/h5-10H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMWMDDRCJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=C(C(=NS2)SCC(=O)C3=CC(=C(C=C3)OC)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 2
BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 3
BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

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